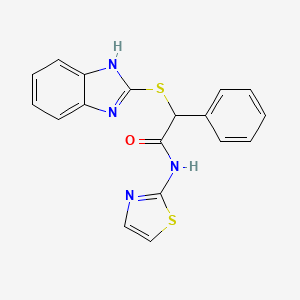

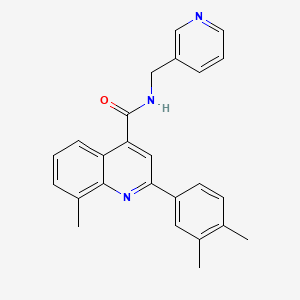

2-(1H-benzimidazol-2-ylthio)-2-phenyl-N-1,3-thiazol-2-ylacetamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds like 2-(1H-benzimidazol-2-ylthio)-2-phenyl-N-1,3-thiazol-2-ylacetamide often involves multiple steps, including reactions such as oxidative cyclization and formation of new C-N and S-N bonds. For example, Naresh, Kant, and Narender (2014) discovered a new class of 2-benzyl-3-phenyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazines during benzimidazole and benzothiazole synthesis, mediated by molecular iodine at ambient temperature (Naresh, Kant, & Narender, 2014).

Molecular Structure Analysis

The molecular geometry and structure of benzothiazole derivatives, including those similar to the compound , can be determined using X-ray diffraction methods and optimized using density functional theory (DFT). As an example, Inkaya (2018) characterized a benzothiazole derivative using FT-IR, NMR, UV-Vis spectroscopies, and single-crystal X-ray diffraction methods, along with DFT calculations (Inkaya, 2018).

Chemical Reactions and Properties

The reactivity and chemical properties of benzimidazole and thiazole derivatives are influenced by their structure. For example, Duran and Canbaz (2013) synthesized drug precursors, including benzothiazole acetamide derivatives, and determined their acidity constants via UV spectroscopic studies (Duran & Canbaz, 2013).

Physical Properties Analysis

The physical properties, including thermal behavior, can be analyzed using techniques like TG/DTA thermograms. For instance, Inkaya (2018) summarized the behavior of a benzothiazole derivative against temperature using TG/DTA thermal analysis (Inkaya, 2018).

Chemical Properties Analysis

The chemical properties, such as the reactivity towards other molecules and stability, can be studied through various spectroscopic methods and theoretical calculations. As shown by Duran and Canbaz (2013), the protonation of benzothiazole derivatives occurs on specific nitrogen atoms, which can be studied through UV spectroscopy (Duran & Canbaz, 2013).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Research has demonstrated the potential of 2-(1H-benzimidazol-2-ylthio)-2-phenyl-N-1,3-thiazol-2-ylacetamide and related compounds in the field of organic synthesis. For instance, Veltri et al. (2016) explored the palladium-catalyzed carbonylative synthesis of functionalized benzimidazothiazoles. This process involves oxidative aminocarbonylation and heterocyclization, resulting in various acetamides, which has implications for advanced organic synthesis techniques (Veltri et al., 2016).

Antibacterial and Antifungal Activities

The derivatives of this compound have been studied for their antibacterial and antifungal properties. Devi et al. (2022) synthesized a series of these compounds and tested them against various bacterial and fungal strains, demonstrating significant activity against microorganisms like Staphylococcus aureus, Escherichia coli, Aspergillus fumigatus, and Candida albicans (Devi et al., 2022).

Anticancer Properties

The potential anticancer properties of these compounds are a significant area of research. Özkay et al. (2016) synthesized derivatives of 2-[(5-substituted-1H-benzimidazol-2-yl)thio]-N-[4-[2-phenylthiazol-4-yl]phenyl]acetamide and evaluated their antiproliferative activity against various cancer cell lines. They found certain derivatives to exhibit selective anticancer activities, providing a basis for further exploration in cancer treatment research (Özkay et al., 2016).

Antiviral Research

Compounds related to this compound have been investigated for their antiviral properties. Youssif et al. (2016) synthesized derivatives incorporating a triazole moiety and tested them against hepatitis C virus (HCV), finding some derivatives to show significant activity against HCV (Youssif et al., 2016).

Industrial Applications

Some studies have explored the industrial applications of these compounds. For example, Basta et al. (2017) investigated benzimidazole derivatives as antioxidants for base oil, showing potential for industrial applications in enhancing oil stability (Basta et al., 2017).

Propiedades

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4OS2/c23-16(22-17-19-10-11-24-17)15(12-6-2-1-3-7-12)25-18-20-13-8-4-5-9-14(13)21-18/h1-11,15H,(H,20,21)(H,19,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSJJFFHDSJKPNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NC2=NC=CS2)SC3=NC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxylate](/img/structure/B4584807.png)

![N~1~-(2-methoxy-5-nitrophenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4584814.png)

![N-[4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]-1-naphthalenamine hydrobromide](/img/structure/B4584819.png)

![2-{[(4-chlorophenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B4584838.png)

![N-(2,4-dibromo-6-fluorophenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4584845.png)

![3-{3-[(4-chloro-1-naphthyl)oxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4584850.png)

![3-[(cyclopentylacetyl)amino]-N-methylbenzamide](/img/structure/B4584863.png)

![3-{[3-ethoxy-2-(ethoxycarbonyl)-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B4584870.png)

![ethyl N-{[(1-benzyl-4-piperidinyl)amino]carbonyl}-beta-alaninate](/img/structure/B4584899.png)

![4-(4-tert-butylbenzyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4584906.png)